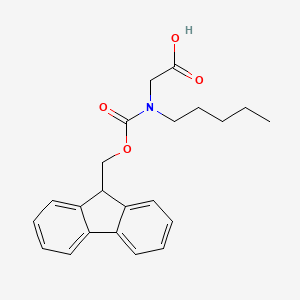
1-(3,4-Dichlorophenyl)-4-(4-propoxybenzenesulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dichlorophenyl)-4-(4-propoxybenzenesulfonyl)piperazine is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 3,4-dichlorophenyl group and a 4-propoxybenzenesulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-4-(4-propoxybenzenesulfonyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the 3,4-Dichlorophenyl Group: The piperazine ring is then reacted with 3,4-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the 3,4-dichlorophenyl group.
Sulfonylation: The final step involves the sulfonylation of the piperazine derivative with 4-propoxybenzenesulfonyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,4-Dichlorophenyl)-4-(4-propoxybenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of N-alkylated or N-sulfonylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dichlorophenyl)-4-(4-propoxybenzenesulfonyl)piperazine has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dichlorophenyl)-4-(4-propoxybenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3,4-Dichlorophenyl)piperazine: Lacks the sulfonyl and propoxy groups, which may result in different chemical properties and biological activities.
4-(4-Propoxybenzenesulfonyl)piperazine:
Uniqueness
1-(3,4-Dichlorophenyl)-4-(4-propoxybenzenesulfonyl)piperazine is unique due to the presence of both the 3,4-dichlorophenyl and 4-propoxybenzenesulfonyl groups. This combination imparts specific chemical properties, such as increased lipophilicity and potential for diverse chemical reactions, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-4-(4-propoxyphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O3S/c1-2-13-26-16-4-6-17(7-5-16)27(24,25)23-11-9-22(10-12-23)15-3-8-18(20)19(21)14-15/h3-8,14H,2,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKIESVXZBUTQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,3-dimethylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2459885.png)


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-1-sulfonamide](/img/structure/B2459893.png)

![Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2459895.png)
![5-[4-nitro-1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2459896.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pivalamide](/img/structure/B2459901.png)
![3,5-dimethoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide](/img/structure/B2459903.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2459904.png)
![2-{3-[2-(4-benzylpiperidin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}-N,N-diethylacetamide](/img/structure/B2459905.png)
![3-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B2459906.png)
![methyl 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoate](/img/structure/B2459907.png)
